molecular formula C8H6BrNO B1383900 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one CAS No. 1256823-72-9

2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No.: B1383900
CAS No.: 1256823-72-9
M. Wt: 212.04 g/mol
InChI Key: NRMWRJIKUYDPDZ-UHFFFAOYSA-N
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Description

2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a cyclopenta[b]pyridin-7(6H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one typically involves the bromination of cyclopenta[b]pyridin-7(6H)-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclopenta[b]pyridin-7(6H)-one derivatives.

    Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated compounds or reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological targets such as enzymes or receptors.

    Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one
  • 2-Iodo-5H-cyclopenta[b]pyridin-7(6H)-one
  • 2-Fluoro-5H-cyclopenta[b]pyridin-7(6H)-one

Uniqueness

2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in designing molecules with desired biological or material properties.

Properties

IUPAC Name

2-bromo-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMWRJIKUYDPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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